5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a piperidine ring, a chlorobenzoyl group, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(4-chlorobenzoyl)piperidine.
Cyclization to Form the Triazolone Ring: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring.
Final Coupling Reaction: The final step involves coupling the triazolone intermediate with a phenyl group under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound’s interactions with biological systems are explored to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine and triazolone moieties are crucial for its activity, potentially interacting with neurotransmitter receptors or inhibiting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)piperidine: Shares the piperidine and chlorobenzoyl groups but lacks the triazolone moiety.
4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains the triazolone ring but lacks the piperidine and chlorobenzoyl groups.
Uniqueness
5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of its structural features, which confer specific pharmacological properties not found in the individual components or other similar compounds .
Properties
IUPAC Name |
3-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-8-6-15(7-9-16)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJRCBLVUNNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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